molecular formula C14H17N3OS B2470357 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 309268-48-2

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2470357
CAS No.: 309268-48-2
M. Wt: 275.37
InChI Key: JQZMDCYFJKWNJX-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and antiviral properties .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by acting as antagonists . This means they bind to these receptors and block their activation, thereby inhibiting the effects of dopamine and serotonin.

Biochemical Pathways

By acting as a dopamine and serotonin antagonist, it can be inferred that it may influence the dopaminergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, sleep, and appetite.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of the benzothiazole and piperazine rings, which confer a distinct set of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZMDCYFJKWNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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